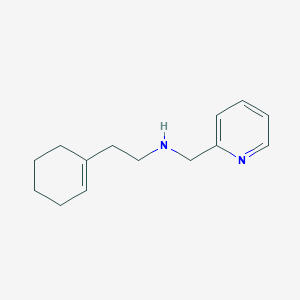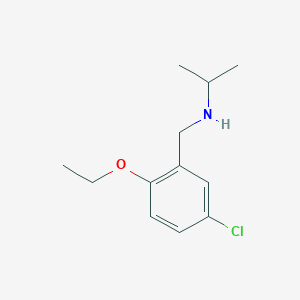
2-(cyclohex-1-en-1-yl)-N-(pyridin-2-ylmethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclohex-1-en-1-yl)-N-(pyridin-2-ylmethyl)ethanamine is a chemical compound that belongs to the class of selective serotonin receptor agonists. It is commonly referred to as "MK-212" and has been extensively studied for its potential therapeutic applications in various medical conditions.
Mechanism of Action
The exact mechanism of action of 2-(cyclohex-1-en-1-yl)-N-(pyridin-2-ylmethyl)ethanamine is not fully understood. However, it is believed to work by selectively activating serotonin receptors in the brain, particularly the 5-HT1A and 5-HT2A receptors.
Biochemical and Physiological Effects:
Studies have shown that 2-(cyclohex-1-en-1-yl)-N-(pyridin-2-ylmethyl)ethanamine can modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to affect various physiological processes, such as body temperature, blood pressure, and heart rate.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(cyclohex-1-en-1-yl)-N-(pyridin-2-ylmethyl)ethanamine in lab experiments is its high selectivity for serotonin receptors. This allows researchers to study the specific effects of serotonin receptor activation without interference from other neurotransmitters. One limitation is that the compound is not very soluble in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-(cyclohex-1-en-1-yl)-N-(pyridin-2-ylmethyl)ethanamine. One area of interest is its potential therapeutic applications in various psychiatric disorders, such as depression, anxiety, and schizophrenia. Another area of interest is its potential use as a research tool in studying the role of serotonin receptors in various physiological processes. Finally, there is also potential for the development of new compounds based on the structure of 2-(cyclohex-1-en-1-yl)-N-(pyridin-2-ylmethyl)ethanamine with improved selectivity and efficacy.
Synthesis Methods
The synthesis of 2-(cyclohex-1-en-1-yl)-N-(pyridin-2-ylmethyl)ethanamine involves the reaction of cyclohex-1-ene with pyridine-2-carboxaldehyde followed by reductive amination with ethanamine. The final product is obtained after purification using column chromatography.
Scientific Research Applications
2-(cyclohex-1-en-1-yl)-N-(pyridin-2-ylmethyl)ethanamine has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have potential antidepressant, anxiolytic, and antipsychotic effects in animal models.
properties
Molecular Formula |
C14H20N2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)-N-(pyridin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C14H20N2/c1-2-6-13(7-3-1)9-11-15-12-14-8-4-5-10-16-14/h4-6,8,10,15H,1-3,7,9,11-12H2 |
InChI Key |
SYKPBPYYGXYVLW-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNCC2=CC=CC=N2 |
Canonical SMILES |
C1CCC(=CC1)CCNCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B275833.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine](/img/structure/B275838.png)
![(2-Methoxyethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B275840.png)
![N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)cyclopropanamine](/img/structure/B275841.png)
![N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275842.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275845.png)
![(2-Morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B275846.png)
![N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]propan-1-amine](/img/structure/B275849.png)
![2-(2-{[4-(Methylsulfanyl)benzyl]amino}ethoxy)ethanol](/img/structure/B275851.png)
![4-[(Cyclooctylamino)methyl]benzoic acid](/img/structure/B275852.png)
![4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275855.png)
![4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275856.png)
![4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275857.png)